Pipecuronium

Anesthesiology Cardiovascular Pharmacology Coronary Artery Bypass Grafting

Choose Pipecuronium for its unique pharmacological profile: no heart rate increase (unlike pancuronium), no histamine release (unlike atracurium), and ~110 min duration (3x longer than vecuronium). This long-acting, bisquaternary aminosteroid NMBA is the benchmark for classical biophase kinetics (onset-offset ratio 11.6 vs rocuronium's 31.3). Ideal for preclinical surgical models, cardiovascular safety studies, and as a negative control in histamine-release assays. Secure your reliable supply from top authorized distributors. Always verify local regulatory permits before purchase.

Molecular Formula C35H62N4O4+2
Molecular Weight 602.9 g/mol
CAS No. 68399-58-6
Cat. No. B1199686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipecuronium
CAS68399-58-6
SynonymsArduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106
Molecular FormulaC35H62N4O4+2
Molecular Weight602.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C
InChIInChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyOWWLUIWOFHMHOQ-XGHATYIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.50e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pipecuronium (CAS 68399-58-6) for Long-Duration Surgical Neuromuscular Blockade: Product Profile


Pipecuronium bromide is a bisquaternary, steroidal, non-depolarizing neuromuscular blocking agent (NMBA) [1]. As a long-acting muscle relaxant, it functions by competitively antagonizing nicotinic acetylcholine receptors at the motor endplate, thereby inhibiting neuromuscular transmission [2]. The compound is characterized by a relatively slow onset of action (3-6 minutes) and a prolonged duration of clinical effect, typically ranging from 60 to 120 minutes [3].

Why Pipecuronium (CAS 68399-58-6) Is Not Interchangeable With Other Aminosteroid NMBAs


Despite sharing an aminosteroid backbone with pancuronium and vecuronium, pipecuronium possesses distinct pharmacological properties that preclude simple substitution [1]. Critical differences in cardiovascular impact, potency, and duration of action relative to close analogs mean that direct interchange without quantitative consideration of the evidence base can lead to suboptimal or even adverse clinical outcomes [2]. The following quantitative evidence guide details these specific, verifiable points of differentiation.

Pipecuronium (CAS 68399-58-6) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Pipecuronium vs. Pancuronium: Hemodynamic Stability and Heart Rate Control

A key advantage of pipecuronium over its closest analog, pancuronium, is its superior cardiovascular stability. Multiple studies confirm that pipecuronium lacks the vagolytic and sympathomimetic effects of pancuronium, which can cause significant tachycardia [1][2]. In a direct comparative study in CABG patients, pancuronium increased heart rate by 20% (from 53 to 64 bpm), whereas pipecuronium caused no significant change [2]. Another study in coronary surgery patients reported a 26% increase in heart rate with pancuronium compared to a -1% change with pipecuronium [3].

Anesthesiology Cardiovascular Pharmacology Coronary Artery Bypass Grafting

Pipecuronium vs. Vecuronium: Extended Clinical Duration for Prolonged Procedures

Pipecuronium offers a significantly longer duration of action compared to the intermediate-acting vecuronium. In a direct head-to-head comparison using equipment doses (2 × ED95), the clinical duration of pipecuronium was 110.5 ± 0.3 minutes, which is approximately three times longer than vecuronium's duration of 36.3 ± 2.1 minutes [1]. Similarly, the recovery index for pipecuronium (44.5 ± 8.2 min) was roughly triple that of vecuronium (14.3 ± 1.4 min) [1].

Anesthesiology Pharmacodynamics Surgical Duration

Pipecuronium vs. Doxacurium: Faster Onset of Neuromuscular Blockade

While both pipecuronium and doxacurium are long-acting, benzylisoquinoline-derived NMBAs known for cardiovascular stability, pipecuronium demonstrates a statistically significant faster onset of action. In a direct comparative clinical study, the mean onset time for pipecuronium was 1.8 ± 0.1 minutes, compared to 3.1 ± 0.2 minutes for doxacurium (p < 0.0003) [1].

Anesthesiology Pharmacodynamics Onset Time

Pipecuronium vs. Pancuronium: Higher Neuromuscular Blocking Potency (Lower ED95)

Pipecuronium is a more potent neuromuscular blocker than pancuronium, as quantified by its lower ED95 value. The calculated dose required to produce 95% twitch depression (ED95) is 44.96 μg/kg for pipecuronium versus 61.12 μg/kg for pancuronium [1]. This indicates that a smaller mass of pipecuronium is required to achieve the same depth of blockade.

Pharmacology Neuromuscular Blockade Dose-Response

Pipecuronium vs. Rocuronium: Distinct Onset-Offset Pharmacodynamic Relationship

Pipecuronium exhibits a classic relationship between onset and recovery, conforming to the general rule that recovery is roughly ten times slower than onset. In contrast, rocuronium displays an anomalous kinetic profile. A study using the isolated human forearm model found the mean ratio of recovery time to onset time was 11.6 for pipecuronium, whereas for rocuronium it was 31.3, a statistically significant difference (P < 0.01) [1].

Anesthesiology Pharmacodynamics Onset-Offset Kinetics

Pipecuronium vs. Atracurium & Vecuronium: Lack of Histamine Release

Pipecuronium is characterized by a lack of histamine release, a clinically relevant property not shared by all NMBAs. In contrast to atracurium, which is known to cause dose-dependent histamine release, pipecuronium does not significantly elevate plasma histamine levels, even at high doses (up to 3× ED95) [1]. This feature is shared with vecuronium, another aminosteroid [1].

Anesthesiology Immunopharmacology Adverse Effects

Optimal Procurement and Research Applications for Pipecuronium (CAS 68399-58-6) Based on Evidence


Anesthesia for Coronary Artery Bypass Grafting (CABG) and Other High-Risk Cardiac Surgeries

For cardiac surgeries where maintaining stable heart rate and blood pressure is paramount, pipecuronium is a superior choice over pancuronium. Quantitative evidence shows that pipecuronium does not increase heart rate, unlike pancuronium which causes a 20-26% increase in HR [1][2]. This hemodynamic neutrality minimizes the risk of intraoperative tachycardia and associated myocardial ischemia, making it a preferred agent for patients with coronary artery disease or other cardiovascular risks.

Prolonged Surgical Procedures Requiring Stable, Long-Duration Muscle Relaxation

In operations anticipated to last several hours (e.g., complex neurosurgeries, major abdominal or orthopedic procedures), pipecuronium's long clinical duration (approx. 110 minutes for an equipotent dose) reduces the need for frequent re-dosing [1]. This is a key differentiator from intermediate-acting agents like vecuronium, whose duration is roughly three times shorter [1], allowing for a more streamlined anesthetic regimen and consistent surgical field.

Preclinical Research on Standard Non-Depolarizing Neuromuscular Blockade Kinetics

Researchers investigating the fundamental pharmacokinetic and pharmacodynamic relationships of non-depolarizing NMBAs can use pipecuronium as a benchmark compound. Unlike rocuronium, which exhibits an anomalous onset-offset ratio (31.3 vs. 11.6 for pipecuronium) [1], pipecuronium conforms to the classical, expected relationship. This makes it an ideal model compound for studying standard biophase kinetics and mechanisms of action without the confounding factor of atypical kinetics.

Comparator Compound for Studies on Histamine-Mediated Adverse Effects

In studies designed to evaluate the cardiovascular or bronchial effects of NMBAs, pipecuronium serves as an excellent negative control for histamine release. Its established lack of effect on plasma histamine levels [1] allows researchers to attribute any observed hemodynamic or respiratory changes in comparator groups (e.g., those receiving atracurium or mivacurium) to histamine release rather than other pharmacological properties.

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